Cas no 128496-66-2 (2-Phenanthrenemethanol,1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-2-methyl-a-(3,3,3-trifluoro-1-propynyl)-, [2a(R*),4aa,10ab]- (9CI))

2-Phenanthrenemethanol,1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-2-methyl-a-(3,3,3-trifluoro-1-propynyl)-, [2a(R*),4aa,10ab]- (9CI) structure
128496-66-2 structure
Product Name:2-Phenanthrenemethanol,1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-2-methyl-a-(3,3,3-trifluoro-1-propynyl)-, [2a(R*),4aa,10ab]- (9CI)
CAS-nummer:128496-66-2
MF:C19H21F3O2
MW:338.364056348801
CID:185042
PubChem ID:195573
Update Time:2025-04-19

2-Phenanthrenemethanol,1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-2-methyl-a-(3,3,3-trifluoro-1-propynyl)-, [2a(R*),4aa,10ab]- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Phenanthrenemethanol,1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-2-methyl-a-(3,3,3-trifluoro-1-propynyl)-, [2a(R*),4aa,10ab]- (9CI)
    • 2-Phenanthrenemethanol,1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-2-methyl-a-(3,3,3-trifluoro-1-propynyl)-, [2a(R*),4aa,10ab]- (
    • trifluoromethylacetylene methyl alcohol
    • (4bR,7R,8aR)-7-methyl-7-[(1R)-4,4,4-trifluoro-1-hydroxybut-2-yn-1-yl]-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-ol
    • Tfmama
    • 7-Methyl-7-(4,4,4-trifluoro-1-hydroxybut-2-yn-1-yl)-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-ol
    • GCEHLIQGBSTENM-NKGKWGDASA-N
    • 128496-66-2
    • DTXSID60926151
    • (4bR,7R,8aR)-7-methyl-7-[(1R)-4,4,4-trifluoro-1-hydroxybut-2-ynyl]-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol
    • Inchi: 1S/C19H21F3O2/c1-18(17(24)7-9-19(20,21)22)8-6-16-13(11-18)3-2-12-10-14(23)4-5-15(12)16/h4-5,10,13,16-17,23-24H,2-3,6,8,11H2,1H3/t13-,16-,17+,18-/m1/s1
    • InChI-sleutel: GCEHLIQGBSTENM-NKGKWGDASA-N
    • LACHT: FC(C#C[C@@H]([C@]1(C)CC[C@H]2C3C=CC(=CC=3CC[C@@H]2C1)O)O)(F)F

Berekende eigenschappen

  • Exacte massa: 338.149365
  • Monoisotopische massa: 338.149365
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 1
  • Complexiteit: 532
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 40.5
  • XLogP3: 4.6

Experimentele eigenschappen

  • Dichtheid: 1.248
  • Kookpunt: 444.6°C at 760 mmHg
  • Vlampunt: 222.7°C
  • Brekindex: 1.536

2-Phenanthrenemethanol,1,2,3,4,4a,9,10,10a-octahydro-7-hydroxy-2-methyl-a-(3,3,3-trifluoro-1-propynyl)-, [2a(R*),4aa,10ab]- (9CI) Gerelateerde literatuur

Aanbevolen leveranciers
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie